An In-depth Technical Guide to 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
An In-depth Technical Guide to 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylpyrocatechol, is a catechol derivative with a bulky hydrophobic side chain. While direct research on its biological activity is limited, its structural similarity to other catechols and its status as a metabolite of the known endocrine disruptor 4-tert-octylphenol suggest potential for significant biological effects. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, including hypothesized mechanisms of action and detailed experimental protocols. Due to the scarcity of direct data, this report extrapolates from studies on closely related compounds, a limitation that should be considered in future research.
Chemical and Physical Properties
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is a solid organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Solid | [2][3] |
| Melting Point | 108-109 °C | [2][3] |
| Boiling Point | 170-195 °C at 10 Torr | [2][3] |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 9.91 ± 0.10 | [2] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |
Synthesis
The synthesis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is not extensively detailed in the literature. However, a common method for preparing 4-alkylated catechols is the Friedel-Crafts alkylation of pyrocatechol. The following protocol is adapted from a method for the synthesis of a similar compound, p-tert-butylcatechol.
Experimental Protocol: Synthesis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
Materials:
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Pyrocatechol
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Methyl tert-butyl ether (MTBE)
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Ionic liquid catalyst (e.g., 1-sulfonic acid butyl-3-methylimidazolium trifluoromethanesulfonate)
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1,4-dioxane
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Nitrogen gas supply
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Standard laboratory glassware (four-hole boiling flask, thermometer, condenser, constant pressure funnel)
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Heating and stirring apparatus
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Rotary evaporator
Procedure:
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In a 100ml four-hole boiling flask equipped with a stirrer, thermometer, condenser, and constant pressure funnel, add pyrocatechol and the ionic liquid catalyst. The molar ratio of pyrocatechol to catalyst should be approximately 1:0.02 to 1:0.1.
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Heat the mixture with stirring under a nitrogen atmosphere to 105-150 °C until the pyrocatechol melts.
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Slowly add methyl tert-butyl ether (MTBE) dropwise over 10-40 minutes. The molar ratio of pyrocatechol to MTBE can range from 1:0.5 to 1:3.
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Maintain the reaction at 105-150 °C with reflux for 60-150 minutes. During this time, methanol generated in the reaction can be removed by distillation.
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After the reaction is complete, cool the mixture to room temperature.
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Add 1,4-dioxane to the reaction mixture to extract the product. The ionic liquid catalyst will separate as a distinct phase and can be recycled.
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Separate the 1,4-dioxane phase and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol can be further purified by distillation under reduced pressure. Purity can be assessed by gas chromatography.[4]
Known Applications
The primary documented application of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is as a polymerization inhibitor . It is used to prevent the premature polymerization of reactive monomers during synthesis and storage.
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol are scarce. However, its chemical nature as a catechol and its relationship to 4-tert-octylphenol allow for informed hypotheses regarding its potential biological roles.
Antioxidant Activity
Catechols are well-known for their antioxidant properties due to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals. It is highly probable that 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol also possesses antioxidant activity.
Endocrine Disruption
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is a known metabolite of 4-tert-octylphenol, a well-documented endocrine-disrupting chemical with estrogenic effects.[2] It is plausible that some of the biological effects of 4-tert-octylphenol are mediated by its catechol metabolite. 4-tert-octylphenol has been shown to stimulate the proliferation of breast cancer cells through an estrogen receptor (ER)-mediated signaling pathway.[2]
Hypothesized Signaling Pathway: Estrogen Receptor Activation
The following diagram illustrates the hypothesized mechanism by which 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, acting as an estrogen mimic, could activate the estrogen receptor signaling pathway, leading to changes in gene expression that could promote cell proliferation.
Caption: Hypothesized Estrogen Receptor signaling pathway activation.
Experimental Protocols for Biological Assays
Given the predicted antioxidant and potential endocrine-disrupting activities, the following experimental protocols are provided as a starting point for the biological evaluation of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
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4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol in methanol.
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Prepare a series of dilutions of the stock solution in methanol.
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Prepare a 0.1 mM solution of DPPH in methanol.
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In a 96-well plate, add 100 µL of each sample dilution.
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Add 100 µL of the DPPH solution to each well.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity for each concentration.
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Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of the compound to bind to the estrogen receptor.
Materials:
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4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
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Recombinant human estrogen receptor alpha (ERα)
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[³H]-Estradiol (radiolabeled estradiol)
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Assay buffer (e.g., Tris-HCl with additives)
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Scintillation vials and scintillation fluid
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Scintillation counter
Procedure:
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Prepare a series of dilutions of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol in the assay buffer.
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In reaction tubes, combine a fixed concentration of [³H]-Estradiol, a fixed concentration of ERα, and the various concentrations of the test compound.
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Include control tubes with no competitor and tubes with a known competitor (e.g., unlabeled estradiol) for determining non-specific binding.
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Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
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Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
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Measure the radioactivity of the bound fraction using a scintillation counter.
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Calculate the percentage of specific binding at each concentration of the test compound.
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Determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled estradiol from the receptor.
Data Presentation
Quantitative Data Summary
| Data Type | Compound | Value | Assay/Method | Reference |
| IC₅₀ (Predicted) | 4-tert-octylphenol (parent compound) | Varies (µM range) | Estrogen Receptor Binding | [2] |
| Purity (Synthesis) | p-tert-butylcatechol (similar compound) | >90% | Gas Chromatography | [4] |
Note: Quantitative biological data for 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is not currently available in the public domain. The data presented for the parent compound is for context.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the synthesis and potential biological evaluation of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol is a compound with limited direct research into its biological functions. However, its chemical structure and its identity as a metabolite of a known endocrine disruptor strongly suggest that it may possess significant antioxidant and endocrine-modulating properties. The experimental protocols and hypothesized mechanisms presented in this guide provide a solid foundation for researchers to begin a thorough investigation of this compound's potential roles in toxicology and pharmacology. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
